

Application Note: Spectrophotometric Determination of Iron Using Ortho-Phenanthroline

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Compound of Interest

Compound Name: *ortho-Phenanthroline*

Cat. No.: *B080953*

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Audience: Researchers, scientists, and drug development professionals.

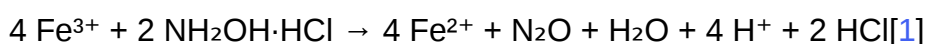
Introduction

The spectrophotometric determination of iron using **ortho-phenanthroline** (o-phenanthroline) is a highly sensitive and reliable analytical method for quantifying trace amounts of iron in a variety of samples, including pharmaceuticals, environmental water, and biological materials.[1][2][3] This method is based on the reaction of ferrous iron (Fe^{2+}) with o-phenanthroline to form a stable, orange-red complex.[4][5] The intensity of the color produced is directly proportional to the concentration of iron in the sample, following the Beer-Lambert Law.[2]

Principle

The quantitative determination of iron by this method involves two key chemical reactions:

- **Reduction of Ferric Iron (Fe^{3+}):** In most samples, iron exists in its ferric (Fe^{3+}) state. Since only ferrous iron (Fe^{2+}) reacts with o-phenanthroline, a reducing agent is necessary to convert Fe^{3+} to Fe^{2+} . Hydroxylamine hydrochloride is commonly used for this purpose.[1][6]



- **Complexation with o-Phenanthroline:** In a slightly acidic to neutral solution (pH 2-9), three molecules of o-phenanthroline, a bidentate ligand, coordinate with one ferrous ion to form a

stable orange-red complex, $[\text{Fe}(\text{C}_{12}\text{H}_8\text{N}_2)_3]^{2+}$.[\[2\]](#)[\[7\]](#)[\[8\]](#) The color of this complex is independent of pH in the range of 2 to 9.[\[2\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of iron using **ortho-phenanthroline**.

Parameter	Value	References
Maximum Absorbance (λ_{max})	508 nm - 510 nm	[3] [5] [8] [9]
Molar Absorptivity (ϵ)	11,100 L mol ⁻¹ cm ⁻¹	[4] [8]
Optimal pH Range	2 - 9	[2] [10]
Stability of Complex	Stable for long periods	[2] [10]

Table 1: Key Spectrophotometric Parameters.

Reagent	Concentration	Preparation
Standard Iron Stock Solution	100 mg/L	Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L. [2] [11]
Hydroxylamine Hydrochloride	10% (w/v)	Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. [1] [2]
Ortho-Phenanthroline	0.1% - 0.25% (w/v)	Dissolve 0.1 g to 0.25 g of o-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary. [2] [11]
Sodium Acetate Buffer	10% (w/v) or 1.0 M	Dissolve 10 g of sodium acetate in 100 mL of deionized water or prepare a 1.0 M solution. [2] [11]

Table 2: Reagent Preparation.

Experimental Protocol

This protocol outlines the steps for the spectrophotometric determination of iron using **ortho-phenanthroline**.

4.1. Reagent Preparation

Prepare the following solutions as described in Table 2.

4.2. Preparation of Standard Iron Solutions and Calibration Curve

- Prepare a 10 mg/L Iron Working Standard: Pipette 50.0 mL of the 100 mg/L iron stock solution into a 500 mL volumetric flask and dilute to the mark with deionized water.[\[1\]](#)

- Prepare a Series of Calibration Standards: Into a series of 100 mL volumetric flasks, pipette appropriate volumes of the 10 mg/L iron working standard to create concentrations such as 0.5, 1.0, 2.0, 4.0, and 5.0 mg/L.[1] Also, prepare a blank containing only deionized water.
- Color Development: To each flask (including the blank and unknown sample), add the following reagents in the specified order, mixing after each addition:
 - 1 mL of hydroxylamine hydrochloride solution.[2]
 - 10 mL of o-phenanthroline solution.[2]
 - 8 mL of sodium acetate solution.[2]
- Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.
- Allow the solutions to stand for at least 10 minutes for complete color development.[2]

4.3. Spectrophotometric Measurement

- Set the spectrophotometer to the wavelength of maximum absorbance (λ_{max}), which is approximately 508 nm.[3][8]
- Use the reagent blank to zero the absorbance of the instrument.
- Measure the absorbance of each standard and the unknown sample.

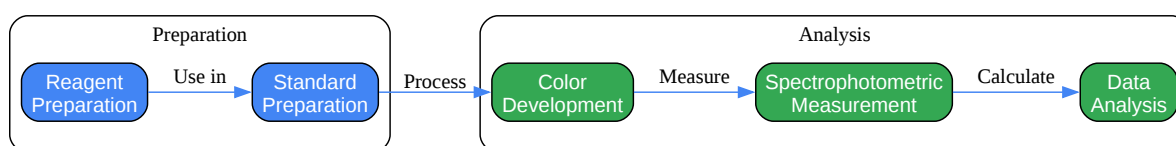
4.4. Data Analysis

- Construct a calibration curve by plotting the absorbance of the standards versus their corresponding iron concentrations.
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line ($y = mx + c$).
- Use the absorbance of the unknown sample and the equation of the line to calculate the concentration of iron in the sample.

Interferences

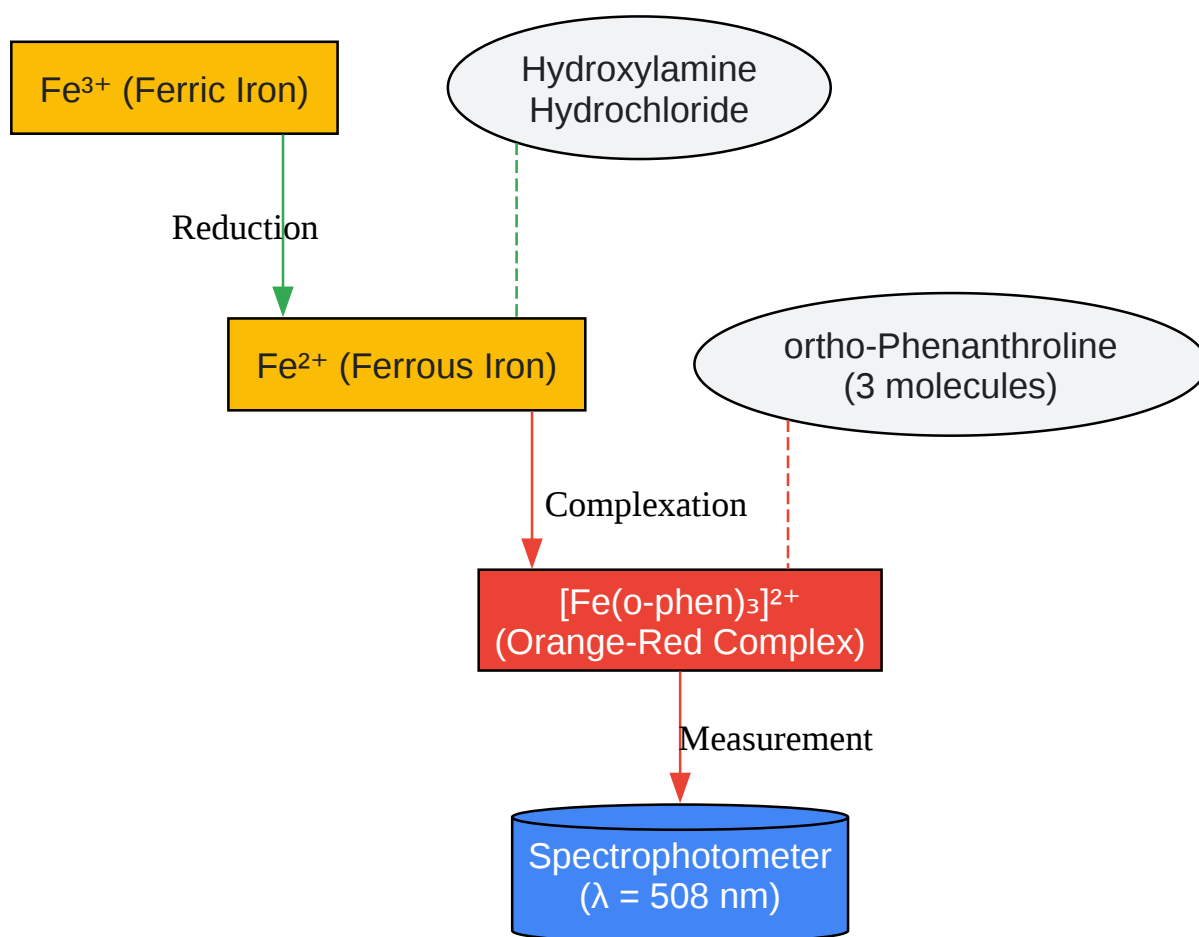
Several ions can interfere with the determination of iron. However, the use of a slightly acidic pH and the addition of a reducing agent can minimize many of these interferences. Strong oxidizing agents can destroy the organic ligand. Certain metal ions such as Cd^{2+} , Zn^{2+} , and Ni^{2+} can form complexes with o-phenanthroline, but these are typically colorless or have low absorbance at the analytical wavelength.[9] Molybdate, often used as a corrosion inhibitor, may also interfere with the analysis.[12]

Diagrams



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Caption: Experimental workflow for iron determination.



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Caption: Chemical principle of iron determination.

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